molecular formula C13H9ClN2O B2893010 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole CAS No. 300665-47-8

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole

Cat. No.: B2893010
CAS No.: 300665-47-8
M. Wt: 244.68
InChI Key: VDCURDDZXJGXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique structure combining a naphthalene ring with an oxadiazole ring

Scientific Research Applications

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could vary widely depending on the application, such as whether the compound is being used as a pharmaceutical, a material in organic electronics, etc .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For instance, if it shows promising properties as a pharmaceutical, future research might focus on drug development and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of naphthalene-1-carboxylic acid hydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.

    Oxidation Products: These reactions can yield carboxylic acids or ketones.

    Reduction Products: Alcohols or amines are common products of reduction reactions.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1-(naphthalen-1-yl)-1H-1,3-benzodiazole
  • 2-(Chloromethyl)-5-(phenyl)-1,3,4-oxadiazole

Comparison:

  • Structural Differences: While similar in having a chloromethyl group and aromatic ring, the position and type of heterocyclic ring differ.
  • Reactivity: The presence of different heteroatoms and ring structures can influence the reactivity and stability of these compounds.
  • Applications: Each compound may have unique applications based on its specific chemical properties and interactions.

Properties

IUPAC Name

2-(chloromethyl)-5-naphthalen-1-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCURDDZXJGXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.